3-Methyl-4-nitroaniline

Physical Chemistry Material Science Process Engineering

Procure 3-Methyl-4-nitroaniline (MNA) for its distinct electronic profile driven by meta-methyl/para-nitro substitution. This compound is essential for second-harmonic generation in thin-film photonic circuits, outperforming inorganic alternatives like KDP. In dye synthesis, the meta-methyl group enables bathochromic shifts for tailored color palettes. For pharmaceutical R&D, its selective nitro reduction while preserving the methyl group ensures precise molecular construction. Substitution with 4-nitroaniline or other isomers leads to unpredictable changes in yields and device performance. Order high-purity MNA to guarantee reproducibility in your critical applications.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 611-05-2
Cat. No. B015440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitroaniline
CAS611-05-2
Synonyms3-Methyl-4-nitro-benzenamine;  1-Amino-3-methyl-4-nitrobenzene;  2-Methyl-4-aminonitrobenzene;  3-Methyl-4-nitroaniline;  3-Methyl-4-nitrophenylamine;  6-Nitro-3-aminotoluene;  NSC 17041; 
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3
InChIKeyXPAYEWBTLKOEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitroaniline (CAS 611-05-2) for Advanced R&D: Procurement Guide and Key Specifications


3-Methyl-4-nitroaniline (MNA) is a substituted aromatic amine, characterized by a methyl group at the meta-position and a nitro group at the para-position relative to the amino group. It is a yellow to brown crystalline solid with a molecular weight of 152.15 g/mol [1]. Its primary utility lies as a chemical intermediate in the synthesis of dyes, pigments, and pharmaceuticals . Beyond these applications, MNA is a well-established model compound in the field of nonlinear optics (NLO), where its unique electronic push-pull structure confers significant second-order nonlinear optical properties [2].

Why 3-Methyl-4-nitroaniline (611-05-2) Cannot Be Simply Substituted in Critical Applications


Despite its structural similarity to other nitroanilines, 3-methyl-4-nitroaniline (MNA) possesses a distinct electronic and steric profile due to the specific interplay of its electron-donating methyl and electron-withdrawing nitro groups . This specific substitution pattern critically influences key properties such as its basicity, melting point, and, most notably, its nonlinear optical (NLO) response. For example, the position of the methyl group alters the molecule's second-order hyperpolarizability, a key parameter for frequency conversion applications [1]. Therefore, substituting MNA with a simpler analog like 4-nitroaniline (pNA) or a different isomer like 2-methyl-4-nitroaniline can lead to significant and unpredictable changes in reaction yields, product purity, or device performance. The following quantitative evidence underscores why generic substitution is not viable for research and industrial processes that rely on MNA's specific behavior.

Quantitative Evidence for 3-Methyl-4-nitroaniline (CAS 611-05-2) Differentiation vs. Analogs


3-Methyl-4-nitroaniline Exhibits a Significantly Lower Melting Point than 4-Nitroaniline

The presence of the methyl group in 3-methyl-4-nitroaniline disrupts crystal packing relative to the unsubstituted 4-nitroaniline, leading to a substantial decrease in melting point. This difference is critical for applications requiring lower processing temperatures or for purification via recrystallization. [1]

Physical Chemistry Material Science Process Engineering

Meta-Methyl Substitution in MNA Modifies Basicity Relative to Unsubstituted 4-Nitroaniline

The electron-donating methyl group at the meta position in 3-methyl-4-nitroaniline influences the electron density on the amino nitrogen, affecting its proton affinity (basicity). The predicted pKa of the conjugate acid of MNA is higher than that of 4-nitroaniline, indicating it is a slightly stronger base. This can impact reactivity in acid-catalyzed reactions or in the formation of salts.

Physical Organic Chemistry Acid-Base Chemistry Reaction Optimization

3-Methyl-4-nitroaniline (MNA) Demonstrates Exceptional Second-Harmonic Generation (SHG) Efficiency

3-Methyl-4-nitroaniline (MNA) is a benchmark organic NLO material. A study demonstrated that a thin (2 μm) crystal of MNA exhibits a second-harmonic generation (SHG) efficiency for near-infrared light comparable to that of a 200 μm thick crystal of potassium dihydrogen phosphate (KDP), a standard inorganic NLO material. This translates to an effective nonlinear coefficient enhancement of two orders of magnitude per unit thickness. [1]

Nonlinear Optics Photonics Materials Science

MNA's Electronic Profile is Distinct from Isomeric 2-Methyl-4-nitroaniline

The position of the methyl substituent on the nitroaniline core critically determines its molecular polarizability and second-order hyperpolarizability. Ab initio calculations show that these properties are highly sensitive to the substituent position, geometry, and molecular symmetry. While quantitative values are dependent on the level of theory, studies on para-nitroaniline derivatives confirm that the meta-substituted MNA possesses a unique electronic environment distinct from its ortho-substituted isomer, 2-methyl-4-nitroaniline, leading to different NLO responses. [1]

Computational Chemistry Organic Electronics Molecular Modeling

Optimal Industrial and Research Use Cases for Procuring 3-Methyl-4-nitroaniline (CAS 611-05-2)


Advanced Nonlinear Optical (NLO) Material and Photonic Device Fabrication

Researchers developing frequency converters, electro-optic modulators, or terahertz generators should procure 3-methyl-4-nitroaniline (MNA) as a key material. Its demonstrated high second-order nonlinear susceptibility per unit thickness, which enables efficient second-harmonic generation from very thin films, makes it a superior candidate for miniaturized integrated photonic circuits compared to bulkier inorganic alternatives like KDP [1].

Precision Synthesis of Specialty Azo Dyes and Pigments

Industrial dye and pigment manufacturers aiming to produce specific color shades or enhance dye-fiber affinity should utilize 3-methyl-4-nitroaniline as a diazo component. The meta-methyl group in MNA alters the electronic properties of the resulting azo dye molecule, leading to bathochromic or hypsochromic shifts in absorption compared to dyes made from unsubstituted 4-nitroaniline, providing access to a tailored color palette .

Synthesis of Pharmaceutical Intermediates and Fine Chemicals

Procurement is advised for synthetic chemistry groups engaged in the multi-step synthesis of active pharmaceutical ingredients (APIs) or complex agrochemicals. 3-Methyl-4-nitroaniline serves as a versatile building block, where its differentiated reactivity (e.g., altered basicity relative to 4-nitroaniline) and the ability to selectively reduce the nitro group while preserving the methyl group are critical for constructing specific molecular architectures .

Fundamental Physical Organic Chemistry and Computational Modeling Studies

3-Methyl-4-nitroaniline is an ideal model compound for academic and industrial research laboratories investigating substituent effects on aromatic systems. Its well-defined meta-methyl/para-nitro substitution pattern provides a clear experimental and computational benchmark for studying phenomena such as resonance, inductive effects, and their impact on properties like basicity (pKa) and nonlinear optical hyperpolarizability, offering insights not obtainable from simpler, symmetric analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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